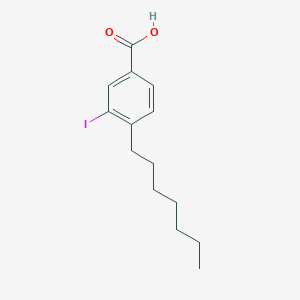

4-Heptyl-3-iodobenzoic acid

Description

The exact mass of the compound 4-Heptyl-3-iodobenzoic acid is 346.04298 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Heptyl-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Heptyl-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1131614-70-4 |

|---|---|

Molecular Formula |

C14H19IO2 |

Molecular Weight |

346.20 g/mol |

IUPAC Name |

4-heptyl-3-iodobenzoic acid |

InChI |

InChI=1S/C14H19IO2/c1-2-3-4-5-6-7-11-8-9-12(14(16)17)10-13(11)15/h8-10H,2-7H2,1H3,(H,16,17) |

InChI Key |

ZHLGDXUHUDXKDL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=C(C=C(C=C1)C(=O)O)I |

Canonical SMILES |

CCCCCCCC1=C(C=C(C=C1)C(=O)O)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Derivatization of 4-Heptyl-3-iodobenzoic Acid: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-heptyl-3-iodobenzoic acid, a versatile building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its preparation and explore its subsequent derivatization into novel molecular entities through robust and scalable cross-coupling methodologies.

Introduction: The Strategic Value of the 4-Heptyl-3-iodobenzoic Acid Scaffold

The 4-heptyl-3-iodobenzoic acid scaffold is a valuable intermediate possessing three key features for molecular design:

-

A Lipophilic Heptyl Chain: The long alkyl chain at the C4 position significantly increases lipophilicity, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and protein binding.

-

A Carboxylic Acid Handle: The carboxyl group at C1 serves as a versatile anchor for forming amides, esters, and other functional groups, enabling conjugation to other molecules or tuning of physicochemical properties.

-

A Reactive Iodo Group: The iodine atom at the C3 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Its position, ortho to the bulky heptyl group, offers unique steric and electronic environments for derivatization.

These features make the scaffold particularly useful in the development of active pharmaceutical ingredients (APIs) and functional materials.[1][2] Iodinated aromatic compounds are crucial precursors for creating complex molecular architectures.[1][3]

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of 4-heptyl-3-iodobenzoic acid begins with a commercially available starting material, 4-heptylbenzoic acid. The primary challenge lies in the regioselective introduction of an iodine atom at the C3 position.

Our synthetic approach is a two-step process:

-

Starting Material Procurement: Sourcing or synthesizing the 4-heptylbenzoic acid backbone.

-

Regioselective Electrophilic Iodination: Introducing iodine at the desired position on the aromatic ring.

The directing effects of the substituents are key to the success of this strategy. The C4-heptyl group is an activating, ortho, para-director, while the C1-carboxylic acid is a deactivating, meta-director. The target C3 position is ortho to the heptyl group and meta to the carboxylic acid. This synergistic directing effect allows for a highly regioselective iodination reaction.

Caption: Retrosynthetic approach for 4-heptyl-3-iodobenzoic acid.

Core Synthesis Protocol: 4-Heptyl-3-iodobenzoic Acid

This section details the validated protocol for the synthesis of the target compound from 4-heptylbenzoic acid.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 4-Heptylbenzoic acid | 38350-87-7 | Sigma-Aldrich | Starting material[4] |

| Iodic Acid (HIO₃) | 7782-68-5 | Acros Organics | Iodinating reagent |

| Iodine (I₂) | 7553-56-2 | Fisher Sci. | Co-reagent |

| Acetic Anhydride (Ac₂O) | 108-24-7 | J.T. Baker | Solvent/Reagent |

| Acetic Acid (AcOH) | 64-19-7 | EMD Millipore | Solvent |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | VWR | Catalyst, concentrated (98%) |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Alfa Aesar | Quenching agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Sci. | Extraction solvent |

| Brine | N/A | Lab Prepared | Saturated aqueous NaCl solution |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Anhydrous, for drying |

Experimental Protocol: Iodination

The chosen method utilizes iodic acid as the primary iodinating reagent, which provides a potent electrophilic iodine source under acidic conditions.[5]

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-heptylbenzoic acid (11.0 g, 50 mmol).

-

Solvent Addition: Add glacial acetic acid (50 mL) and acetic anhydride (15 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Reagent Addition: Carefully add iodic acid (4.4 g, 25 mmol) and iodine (6.35 g, 25 mmol) to the solution.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirring mixture. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70-75 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 hexane:ethyl acetate mobile phase.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a 1 L beaker containing a stirred aqueous solution of sodium sulfite (10% w/v, 500 mL) to quench unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield 4-heptyl-3-iodobenzoic acid as a white to off-white solid.

Expected Yield: 75-85%.

Derivatization via Cross-Coupling Reactions

The C-I bond in 4-heptyl-3-iodobenzoic acid is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6] This reaction is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance.[6][7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-heptyl-3-iodobenzoic acid (346 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

-

Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours.

-

Workup: Cool the reaction to room temperature. Add 20 mL of water and acidify to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkyne Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are prevalent in organic materials and complex natural products.[10][11]

Caption: Interdependent catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a Schlenk flask, add 4-heptyl-3-iodobenzoic acid (346 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (8 mg, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.

-

Reagent/Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 5 mL). Stir to dissolve the solids.

-

Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

-

Workup: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue by flash chromatography to yield the desired arylalkyne product.

Conclusion

The 4-heptyl-3-iodobenzoic acid core is a strategically designed scaffold that provides a robust platform for chemical diversification. The synthetic route presented is reliable and high-yielding, based on a regioselective iodination. The true power of this intermediate is realized in its subsequent derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The detailed protocols provided herein serve as a validated starting point for researchers in drug discovery and materials science to generate novel and diverse chemical libraries.

References

- Organic Syntheses. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.

- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid.

- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction. RSC Advances.

-

Wikipedia. (n.d.). Iodobenzoic acid. Available from: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

-

YouTube. (2020). Suzuki Coupling. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available from: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

-

ChemSynthesis. (n.d.). 3-iodobenzoic acid. Available from: [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Available from: [Link]

-

Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Available from: [Link]

-

ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

-

PubMed. (2017). Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. Available from: [Link]

-

National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

-

Beilstein Journals. (n.d.). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Available from: [Link]

-

Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Available from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

-

YouTube. (2022). MCQ-255: Reaction on 2-iodobenzoic acid. Available from: [Link]

-

PubChem. (n.d.). 4-Iodobenzoic acid. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jbiochemtech.com [jbiochemtech.com]

- 3. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-庚基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: 4-Heptyl-3-iodobenzoic Acid as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the rational design of synthetic pathways and the judicious selection of intermediates are paramount to achieving efficient and scalable production of active pharmaceutical ingredients (APIs). Among the myriad of versatile building blocks, substituted benzoic acids, such as 4-heptyl-3-iodobenzoic acid, have emerged as critical components in the construction of complex molecular architectures. The presence of orthogonal functional groups—a carboxylic acid for amide bond formation, an alkyl chain to modulate lipophilicity, and a strategically placed iodine atom for cross-coupling reactions—provides medicinal chemists with a powerful tool for molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive technical guide on the synthesis and application of 4-heptyl-3-iodobenzoic acid. It provides field-proven insights into its preparation and showcases its utility as a pivotal intermediate in the synthesis of advanced pharmaceutical candidates. The protocols detailed herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Properties of 4-Heptyl-3-iodobenzoic Acid

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis, including purification and characterization. The following table summarizes the key properties of 4-heptyl-3-iodobenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉IO₂ | Calculated |

| Molecular Weight | 346.20 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available (expected to be a low-melting solid) | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Insoluble in water. | Predicted |

| pKa | ~4-5 (predicted for the carboxylic acid) | - |

Synthesis of 4-Heptyl-3-iodobenzoic Acid: A Detailed Protocol

The synthesis of 4-heptyl-3-iodobenzoic acid commences with the commercially available 4-heptylbenzoic acid. The key transformation is the regioselective iodination of the aromatic ring. The heptyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the activating effect of the alkyl group directs the incoming electrophile to the positions ortho to it (positions 3 and 5).

Reaction Scheme:

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Heptyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid) and an organic halide or triflate is a powerful tool for the construction of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's significance is underscored by its widespread application in industrial-scale synthesis, enabling the efficient construction of complex molecular architectures.[5]

This guide provides a detailed examination of the Suzuki coupling reaction as applied to 4-Heptyl-3-iodobenzoic acid, a substrate featuring both steric hindrance and a potentially coordinating carboxylic acid group. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide to empower researchers in optimizing this crucial transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding these fundamental steps is critical for rational protocol design and troubleshooting.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (in this case, 4-Heptyl-3-iodobenzoic acid) to a palladium(0) complex. This is often the rate-determining step in the catalytic cycle.[5] The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br > Cl.[5][7]

-

Transmetalation: The subsequent step, transmetalation, involves the transfer of the organic group from the boronic acid to the palladium(II) center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The choice of base is therefore crucial for the reaction's success and can influence the reaction rate and yield.

-

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Their Rationale

Optimizing a Suzuki coupling reaction requires careful consideration of several interconnected parameters.[3] For a substrate like 4-Heptyl-3-iodobenzoic acid, which possesses both an electron-donating alkyl group and a potentially interfering carboxylic acid moiety, the choice of catalyst, ligand, base, and solvent is paramount.

| Parameter | Recommended Choice | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) species. |

| Ligand | SPhos (Buchwald Ligand) | Bulky, electron-rich phosphine ligands like SPhos are highly effective for coupling sterically hindered and electron-rich aryl halides.[9][10] They promote the oxidative addition step and stabilize the palladium catalyst. |

| Base | K₃PO₄ or K₂CO₃ | These inorganic bases are generally effective and compatible with a wide range of functional groups.[9] K₃PO₄ is a stronger base and can be advantageous for less reactive substrates. |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] Dioxane and toluene are common choices for their ability to dissolve the organic reagents and their suitable boiling points for reactions requiring heat. |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | The choice of boronic acid will determine the final product. It's important to use high-quality boronic acid, as they can be prone to degradation.[11] |

| Temperature | 80-100 °C | Many Suzuki coupling reactions require heating to proceed at a reasonable rate.[6][11] The optimal temperature will depend on the specific substrates and catalyst system. |

Experimental Protocol: Suzuki Coupling of 4-Heptyl-3-iodobenzoic Acid with Phenylboronic Acid

This protocol provides a detailed procedure for the Suzuki coupling of 4-Heptyl-3-iodobenzoic acid with phenylboronic acid as a model system.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Heptyl-3-iodobenzoic acid | 346.22 | 346 mg | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 183 mg | 1.5 | 1.5 |

| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |

| SPhos | 410.51 | 16.4 mg | 0.04 | 0.04 |

| K₃PO₄ | 212.27 | 637 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Heptyl-3-iodobenzoic acid (346 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.[11]

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The reaction mixture should be a suspension.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylic acid product, ensuring its extraction into the organic layer.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-heptyl-biphenyl-3-carboxylic acid.

Caption: Experimental workflow for the Suzuki coupling of 4-Heptyl-3-iodobenzoic acid.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to troubleshoot common problems encountered during the Suzuki coupling of 4-Heptyl-3-iodobenzoic acid.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[11]2. Poor quality of boronic acid (protodeboronation).[11][12]3. Insufficiently strong base or impure base.4. Reaction temperature is too low.[11] | 1. Ensure thorough degassing of solvents and use of an inert atmosphere.2. Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters.[11][12]3. Use a fresh, anhydrous base. Consider switching to a stronger base like Cs₂CO₃.4. Incrementally increase the reaction temperature (e.g., to 100-110 °C). |

| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling.2. High catalyst loading or temperature can promote side reactions. | 1. Improve degassing procedures.2. Optimize catalyst loading and reaction temperature. |

| Dehalogenation of Starting Material | 1. Presence of a hydrogen source and a suitable reducing agent in the reaction mixture. | 1. Ensure anhydrous solvents if the protocol is sensitive to water (though water is often required). Use a high-purity base. |

| Protodeboronation of Boronic Acid | 1. Instability of the boronic acid, especially with heteroaryl boronic acids.[12]2. Prolonged reaction times at high temperatures. | 1. Use the boronic acid as the limiting reagent or use a more stable boronate ester.[12]2. Monitor the reaction closely and stop it once the starting material is consumed. |

| Difficult Purification | 1. Close polarity of the product and starting materials or byproducts.2. Presence of palladium residues. | 1. Optimize the chromatography eluent system. Consider derivatization of the carboxylic acid to an ester to alter its polarity for purification.2. Treat the crude product solution with a palladium scavenger. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. By understanding the reaction mechanism and the critical roles of each component, researchers can effectively apply this methodology to complex substrates like 4-Heptyl-3-iodobenzoic acid. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement and optimize this powerful transformation in their synthetic endeavors.

References

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

-

Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. ResearchGate. [Link]

-

A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. PubMed. [Link]

-

A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

A supramolecular inclusion complex as a recyclable catalyst for Suzuki-Miyaura cross coupling in aqueous media. RSC Advances. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. ResearchGate. [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

-

Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

-

Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]

-

Suzuki–Miyaura coupling of iodobenzene or bromobenzene with arylboronic acids promoted by palladium nanoparticles supported on thiourea-modified chitosan (PdNPs/TMC), reported in 2015 by Pitchumani and co-workers. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Yoneda Labs [yonedalabs.com]

Strategic Esterification Protocols for 4-Heptyl-3-iodobenzoic Acid: Overcoming Lipophilicity and Halogen Sensitivity

Executive Summary & Molecule Profile

4-Heptyl-3-iodobenzoic acid (CAS: 1131614-70-4) is a specialized intermediate frequently utilized in the synthesis of liquid crystals and advanced material precursors.[1][2] Its structure presents a unique dual-challenge for standard esterification:

-

High Lipophilicity: The C7-heptyl chain at the para-position significantly reduces solubility in polar protic solvents (MeOH, EtOH) typically used in Fischer esterification.

-

Halogen Sensitivity: The iodine atom at the meta-position is a valuable handle for future cross-coupling (Suzuki-Miyaura, Sonogashira) but requires protocols that avoid dehalogenation (e.g., avoiding strong reducing conditions or certain metal catalysts).

This guide provides three distinct protocols tailored to the specific "end-use" of the ester:

-

Method A (Acid Chloride): The industrial standard for high-yield coupling with phenols or hindered alcohols.

-

Method B (Steglich): The mild, room-temperature route for sensitive or complex alcohol partners.

-

Method C (Co-Solvent Fischer): A modified classic approach for simple methyl/ethyl esters.

Molecule Specifications

| Property | Data | Note |

| Name | 4-Heptyl-3-iodobenzoic acid | |

| CAS | 1131614-70-4 | |

| MW | 346.2 g/mol | Significant mass due to Iodine |

| Core Structure | Benzoic Acid | |

| Substituents | 3-Iodo, 4-Heptyl | Ortho relationship between I and Heptyl |

| Solubility | Low in Water/MeOH; High in DCM, Toluene, THF | Requires non-polar solvent systems |

Decision Logic: Selecting the Right Protocol

The choice of esterification method depends entirely on the Alcohol Partner and the Scale .

Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate compatibility.

Detailed Protocols

Method A: The "Workhorse" Protocol (Acid Chloride Route)

Best For: Coupling with phenols (common in Liquid Crystal synthesis), sterically hindered alcohols, or when high conversion is required.

Mechanism: Activation of the carboxylic acid to the highly reactive acid chloride using Thionyl Chloride (

Reagents

-

4-Heptyl-3-iodobenzoic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 - 5.0 equiv) -

Catalytic DMF (3-5 drops)

-

Solvent: Toluene (anhydrous) or DCM

-

Base (for Step 2): Triethylamine (

) or Pyridine

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve 4-Heptyl-3-iodobenzoic acid in anhydrous Toluene (approx. 5 mL per gram of acid).-

Note: Toluene is preferred over DCM to solubilize the lipophilic heptyl chain at higher temperatures.

-

-

Chlorination: Add Thionyl Chloride dropwise. Add 3 drops of DMF (catalyst).

-

Reflux: Heat the mixture to 70-80°C for 2-3 hours. Monitor gas evolution (

and-

Endpoint: The solution should become clear.

-

-

Evaporation: Remove excess

and solvent under reduced pressure (rotary evaporator). Co-evaporate with fresh toluene twice to ensure all-

Intermediate: You now have 4-Heptyl-3-iodobenzoyl chloride . Proceed immediately to the next step.

-

-

Esterification: Redissolve the acid chloride in dry DCM or THF.

-

Addition: Add the Alcohol Partner (1.1 equiv) and Triethylamine (1.5 equiv) at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4-12 hours.

-

Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove amine), saturated

, and Brine. Dry over

Method B: The "Precision" Protocol (Steglich Esterification)

Best For: Lab-scale synthesis involving valuable or acid-sensitive alcohols (e.g., chiral centers that might racemize). Mechanism: DCC (Dicyclohexylcarbodiimide) activates the acid; DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst.

Reagents

-

4-Heptyl-3-iodobenzoic acid (1.0 equiv)

-

Alcohol (1.0 - 1.2 equiv)

-

DCC (1.1 equiv)

-

DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon.

-

Dissolution: Dissolve 4-Heptyl-3-iodobenzoic acid and the Alcohol in anhydrous DCM.

-

Solubility Check: Ensure the heptyl-acid is fully dissolved. If cloudy, add a small amount of THF.

-

-

Catalyst: Add DMAP in one portion.

-

Coupling: Cool the solution to 0°C. Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

-

Precipitation: A white precipitate (Dicyclohexylurea, DCU) will form within 15-30 minutes.

-

Aging: Allow the reaction to warm to room temperature and stir overnight (8-16 hours).

-

Filtration: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct.

-

Workup: Wash the filtrate with 0.5M HCl (removes DMAP), saturated

(removes unreacted acid), and Brine. -

Purification: Flash column chromatography is usually required to remove traces of urea.

Method C: The Modified Fischer Protocol (Co-Solvent Approach)

Best For: Making simple Methyl or Ethyl esters for characterization or protection. Challenge: The heptyl chain prevents the acid from dissolving in pure Methanol. Solution: Use a Toluene/Methanol co-solvent system.

Reagents

-

Methanol (excess, 10-20 equiv)[3]

-

Toluene (co-solvent, volume equal to Methanol)

-

Sulfuric Acid (

, conc.) (catalytic, 0.5 equiv)

Step-by-Step Procedure

-

Mixture: In a flask, suspend the acid in a 1:1 mixture of Toluene and Methanol .

-

Observation: The toluene dissolves the lipophilic acid; methanol acts as the reactant.

-

-

Catalyst: Add concentrated Sulfuric Acid dropwise.[3]

-

Reflux: Heat to reflux (approx. 65-70°C) for 12 hours.

-

Dean-Stark Option: For higher yields, use a Dean-Stark trap to remove water (azeotrope), though simple reflux is often sufficient for methyl esters.

-

-

Workup: Cool to room temperature. Evaporate the bulk of the solvent.

-

Extraction: Dissolve residue in Ethyl Acetate. Wash with saturated

(critical to remove unreacted acid) and Brine.

Quality Control & Characterization

Due to the heavy iodine atom and the alkyl chain, the NMR spectrum has distinct features used to validate the ester formation.

| Method | Diagnostic Feature (Expected) | Interpretation |

| 1H NMR | Appearance of the O-Alkyl protons (Methoxy/Ethoxy) confirms esterification. | |

| 1H NMR | Verify the 3-proton pattern. The proton ortho to Iodine and COOH will be most deshielded. | |

| IR | 1720 - 1735 | Shift of Carbonyl stretch from ~1680 (Acid) to ~1725 (Ester). |

| TLC | Ester will be significantly less polar (higher |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Incomplete Reaction | Poor solubility of starting material. | Switch from Method C to Method A (Acid Chloride) or increase Toluene ratio. |

| Low Yield (Method B) | Steric hindrance of the alcohol. | Add more DMAP (up to 0.5 equiv) or switch to Method A. |

| Product is Colored (Pink/Purple) | Iodine liberation (Dehalogenation). | Avoid light exposure. Ensure reaction temperature does not exceed 80°C. Wash with dilute Sodium Thiosulfate. |

References

- Acid Chloride Activation:Organic Syntheses, Coll. Vol. 3, p. 169 (1955); Vol. 20, p. 16 (1940). (Standard protocols for benzoyl chloride synthesis).

-

Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522-524. Link

-

Solid Acid Catalysis (Green Alt): Chakraborti, A. K., et al. "Esterification of substituted benzoic acids with alcohols using modified Montmorillonite K10." Indo American Journal of Pharmaceutical Research, 2024.[7]

-

Compound Data: "4-Heptyl-3-iodobenzoic acid (CAS 1131614-70-4)."[1][2][4][5] Smochem Chemical Catalog. Link

-

Fischer Mechanism: "Fischer Esterification: Mechanism and Protocol." Master Organic Chemistry. Link

Sources

- 1. smochem.com [smochem.com]

- 2. 4-cyclopropyloxy-3-iodobenzoic acid | CAS#:1243364-25-1 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. smochem.com [smochem.com]

- 5. 4-heptyl mercaptane Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. smochem.com [smochem.com]

- 7. iajpr.com [iajpr.com]

4-Heptyl-3-iodobenzoic acid as a building block in organic synthesis

Executive Summary: The Strategic Value of the Scaffold

4-Heptyl-3-iodobenzoic acid (CAS 1131614-70-4) represents a specialized "bifunctional" building block that bridges the gap between structural rigidity and phase flexibility. Its utility is defined by three structural features:

-

The C7-Alkyl Tail (Heptyl): Provides the necessary lipophilicity and van der Waals interactions required for mesogenic behavior in liquid crystals (LCs) and cell permeability in medicinal chemistry.

-

The Carboxylic Acid: Serves as a universal anchor for esterification, amidation, or decarboxylative coupling.

-

The Ortho-Iodine Handle: The critical feature. Positioned ortho to the alkyl chain and meta to the carboxyl group, this iodine atom allows for:

-

Lateral Functionalization: In LC design, lateral substituents (like iodine) disrupt smectic layer packing, lowering melting points and favoring nematic phases.

-

Orthogonal Cross-Coupling: It enables the extension of the core via Suzuki, Sonogashira, or Heck reactions without affecting the acid or alkyl groups.

-

Synthesis Protocol: Regioselective Iodination

While 4-heptylbenzoic acid is commercially available, the 3-iodo derivative is often synthesized in-house to ensure fresh reactivity. The following protocol utilizes an oxidative iodination strategy, which is superior to direct iodination due to higher atom economy and faster kinetics.

Mechanism & Rationale

The 4-heptyl group is an ortho/para director. Since the para position is blocked by the carboxylic acid (which is itself a meta director), the 3-position (ortho to the heptyl group) is electronically activated and sterically accessible. We use an oxidant (Periodic Acid or Iodate) to generate the highly electrophilic iodonium species (

Materials

-

Precursor: 4-Heptylbenzoic acid (1.0 eq)

-

Iodine Source: Iodine (

) (0.55 eq) -

Oxidant: Periodic Acid (

) (0.2 eq) or Potassium Iodate ( -

Solvent: Acetic Acid (

) / Sulfuric Acid ( -

Quench: 10% Aqueous Sodium Thiosulfate (

)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-heptylbenzoic acid (10 mmol, 2.20 g) in glacial acetic acid (20 mL).

-

Activation: Add concentrated

(1 mL) dropwise. The acid catalyzes the generation of the electrophile. -

Reagent Addition: Add iodine (

, 5.5 mmol, 1.40 g) and periodic acid (-

Note: The periodic acid oxidizes the formed HI back to

, ensuring 100% atom economy for iodine.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material (

) should disappear, replaced by the slightly less polar product. -

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Pour into 100 mL of ice-water.

-

Add 10%

solution until the brown iodine color fades to yellow/white.

-

-

Purification:

Visual Workflow (Synthesis)

Caption: Figure 1. Oxidative iodination pathway ensuring regioselectivity at the 3-position.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of this building block is extending the core to create biphenyl liquid crystals. The iodine atom is an excellent leaving group for Palladium-catalyzed coupling.

Reaction Scheme

Materials

-

Scaffold: 4-Heptyl-3-iodobenzoic acid (1.0 eq)

-

Coupling Partner: 4-Cyanophenylboronic acid (1.2 eq) (Common for LC nitriles)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous, 3.0 eq) -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1)

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen or Argon. Oxygen poisons the Pd(0) catalyst.

-

Loading: Add the iodobenzoic acid scaffold (1.0 mmol), boronic acid (1.2 mmol), and

(0.05 mmol). -

Solvent Addition: Add degassed DME (10 mL) and 2M

(3 mL). -

Reflux: Heat to 85°C (Reflux) for 12 hours. The mixture will turn black (Pd precipitation) upon completion.

-

Workup:

-

Acidify with 1M HCl to pH 2 (to ensure the carboxylic acid is protonated and precipitates).

-

Extract with Ethyl Acetate (3x 20 mL).

-

Wash organic layer with Brine, dry over

.

-

-

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: Hexane

Hexane/EtOAc (80:20).

-

Visual Workflow (Coupling)

Caption: Figure 2. Palladium-catalyzed expansion of the scaffold to generate mesogenic cores.

Data Summary & Troubleshooting

Solvent Compatibility Table

| Solvent | Solubility (25°C) | Application Suitability |

| Ethanol | Moderate (Hot) | Recrystallization (Preferred) |

| DCM | High | Extraction / Amidation |

| DMF | High | Sonogashira Coupling |

| Water | Insoluble | Workup (Precipitation) |

Troubleshooting Guide

-

Problem: Low Yield in Iodination.

-

Cause: Incomplete activation of iodine.

-

Solution: Ensure

is fresh and the reaction temperature is maintained at 80°C. Add more oxidant (

-

-

Problem: De-iodination during Coupling.

-

Cause: Hydride source present or overheating.

-

Solution: Use strictly anhydrous solvents if using hydride-sensitive catalysts; ensure Argon sparging is thorough.

-

References

-

Organic Syntheses. (1943). m-Iodobenzoic Acid Synthesis Protocol. Org.[4] Synth. Coll. Vol. 2, 349. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations.[5] Retrieved from [Link]

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations [beilstein-journals.org]

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Heptyl-3-iodobenzoic acid

Content Type: Technical Troubleshooting & Optimization Manual Target Audience: Medicinal Chemists, Process Development Scientists Subject: 4-Heptyl-3-iodobenzoic acid (CAS: N/A for specific isomer, generic class: Alkyl-iodobenzoic acids)

Core Synthesis Overview

The synthesis of 4-heptyl-3-iodobenzoic acid typically proceeds via the electrophilic aromatic iodination of 4-heptylbenzoic acid. This route relies on the synergistic directing effects of the substituents:

-

Carboxyl group (-COOH): Electron-withdrawing, meta-directing (favors positions 3 and 5).

-

Heptyl group (-C7H15): Electron-donating, ortho/para-directing (favors positions 3 and 5; para is blocked).

Because both groups direct the incoming electrophile (

Standard Protocol Reference

-

Reagents: Iodine (

) with an oxidant (e.g., Sodium Periodate -

Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN) to solubilize the lipophilic heptyl chain.

-

Temperature: 60–80°C.

Critical Side Reactions & Impurity Profiling

The following diagram illustrates the primary reaction pathway and the competing side reactions that generate common impurities.

Figure 1: Reaction network showing the target pathway (Blue) and critical failure modes (Red/Yellow).

Troubleshooting Guide: FAQs & Solutions

Module 1: Regioselectivity & Over-Iodination

Q: I am observing a significant amount of 3,5-diiodo-4-heptylbenzoic acid (approx. 15-20%). How do I suppress this?

Technical Insight:

The heptyl group activates the ring. Once the mono-iodo product is formed, the remaining position (5) is sterically hindered by the iodine at position 3 but remains electronically activated by the heptyl group. If the concentration of the electrophile (

Corrective Actions:

-

Stoichiometry Control: Reduce the iodinating agent to 0.95 – 1.0 equivalents . Do not use an excess "to push conversion." It is better to have 5% unreacted starting material (separable) than 10% di-iodo impurity (difficult to separate).

-

Reagent Addition: Switch to a dropwise addition of the oxidant (e.g.,

or -

Acid Strength: If using

, reduce the acid concentration. High acidity increases the electrophilicity of the iodine species, reducing selectivity.

| Parameter | Recommended Range | Impact on Selectivity |

| Iodine Equiv. | 0.95 – 1.05 | >1.1 increases di-iodo formation exponentially. |

| Temperature | 50°C – 65°C | >80°C promotes di-iodination and oxidation. |

| Solvent | 90% AcOH / 10% Water | Water acts as a mild buffer for the electrophile. |

Module 2: Reaction Stalling & Solubility

Q: The reaction stalls at 60% conversion, and adding more reagent only increases impurities. Why?

Technical Insight:

The 7-carbon alkyl chain renders the substrate highly lipophilic. In standard aqueous-acid iodination media (e.g.,

Corrective Actions:

-

Solvent System: Ensure a homogeneous phase.

-

Recommended:Glacial Acetic Acid or Acetonitrile/TFA .

-

Avoid: Pure aqueous mineral acids.

-

-

Phase Transfer Catalysis: If using a biphasic system (e.g.,

/ Water), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the iodine species. -

Agitation: High-shear stirring is essential if the mixture is heterogeneous.

Module 3: Impurity Identification (Benzylic Attack)

Q: I see a byproduct with M+126 mass shift but distinct NMR from the di-iodo species. What is it?

Technical Insight:

This is likely benzylic iodination (substitution on the

Corrective Actions:

-

Light Exclusion: Wrap the reaction vessel in aluminum foil. Iodine radicals are photosensitive.

-

Radical Scavengers: Perform the reaction under an inert atmosphere (

or -

Reagent Choice: Switch from NIS (radical-prone) to

(strictly ionic mechanism).

Purification Protocol

Separating the lipophilic target from the starting material and di-iodo byproduct is challenging due to their similar polarity.

Step-by-Step Purification Strategy:

-

Quench: Pour reaction mixture into ice-cold saturated

(Sodium Thiosulfate) to destroy excess iodine. -

Extraction: Extract with Ethyl Acetate . Wash organic layer with Brine.[1]

-

Selective Crystallization (Crucial Step):

-

The di-iodo impurity is typically less soluble in non-polar solvents than the mono-iodo target.

-

Dissolve crude in minimal hot Hexane/Ethanol (9:1) .

-

Cool slowly to 0°C. The di-iodo species often precipitates first. Filter it off.

-

Concentrate the filtrate to obtain the enriched mono-iodo target.

-

-

Final Polish: If purity is <98%, use Flash Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane with 1-5% Acetic Acid (Gradient). The acid prevents tailing of the carboxylic acid group.

-

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2][3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.

-

Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006).[2] Oxidative Iodination of Deactivated Arenes with Sodium Periodate and Iodine in Sulfuric Acid. Synthesis, 2006(07), 1195–1199.

-

Organic Syntheses. (1943). m-Iodobenzoic Acid.[4] Organic Syntheses, Coll. Vol. 2, p.353.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for all reagents, particularly Iodine and strong acids, before experimentation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Scale-up considerations for the production of 4-Heptyl-3-iodobenzoic acid

Technical Support Center: Scale-Up Production of 4-Heptyl-3-iodobenzoic Acid

Executive Summary

This guide addresses the specific engineering and chemical challenges associated with scaling up the production of 4-Heptyl-3-iodobenzoic acid . This molecule is a critical intermediate, often used in the synthesis of liquid crystals and lipophilic pharmaceutical agents.

The core synthetic challenge lies in the regioselective iodination of the electron-rich 4-heptylbenzoic acid precursor. While the alkyl group directs ortho, the steric bulk of the heptyl chain and the deactivating nature of the carboxyl group create a synergistic directing effect to the 3-position. However, scale-up introduces issues regarding heat transfer, iodine sublimation, and the purification of "greasy" lipophilic solids.

Part 1: Synthetic Protocol & Reaction Engineering

Core Question: What is the most atom-economical route for multi-kilogram synthesis that avoids expensive iodinating agents like NIS?

Recommendation:

For scale-up, we recommend Oxidative Iodination using Molecular Iodine (

Optimized Protocol (100g - 1kg Scale Basis)

-

Substrate: 4-Heptylbenzoic acid

-

Solvent: Glacial Acetic Acid (AcOH) / Sulfuric Acid (

) catalyst -

Reagents: Iodine (

), Sodium Periodate (

Step-by-Step Workflow:

-

Dissolution: Charge reactor with 4-heptylbenzoic acid and Glacial AcOH (5-7 volumes). Heat to 60°C to ensure complete dissolution of the lipophilic heptyl substrate.

-

Activation: Add concentrated

(5-10 mol%) as a catalyst. -

Iodine Addition: Add

(0.55 eq) in one portion. The solution will turn dark violet. -

Oxidant Feed (Critical Control Point): Slowly dose

(0.25 eq) dissolved in minimal water.-

Why: The oxidant generates the electrophilic iodonium species (

) in situ. Rapid addition causes a massive exotherm and iodine sublimation.

-

-

Reaction: Stir at 70-80°C for 4-6 hours. Monitor by HPLC.

-

Quench: Pour mixture into ice water containing Sodium Thiosulfate (

) to remove unreacted iodine (color change from violet to yellow/white).

Troubleshooting Guide: Synthesis

| Symptom | Probable Cause | Corrective Action |

| Stalled Conversion (<80%) | Iodine sublimation due to high headspace temperature. | Install a reflux condenser set to 5°C. Add a 5-10% excess of |

| Violet Vapor in Headspace | Reaction temperature >80°C causing | Reduce jacket temperature. Ensure oxidant addition rate is slow enough to manage the exotherm. |

| "Gooey" or Oiling Out Product | The heptyl chain lowers the melting point and increases lipophilicity. | Do not precipitate in pure water. Use a 10:1 Water:Methanol mix during the quench to keep the product crystalline, or cool very slowly. |

| Regioselectivity Issues | Trace formation of 2-iodo isomer (unlikely but possible). | This is sterically disfavored.[1] If observed, recrystallization in non-polar solvents (Hexanes/EtOAc) is required, as the 2-iodo isomer is more soluble. |

Part 2: Purification & Work-up

Core Question: How do I remove the "tarry" impurities and unreacted iodine without chromatography on a large scale?

Recommendation: Utilize the Ammonium Salt Recrystallization Method . This classical technique is superior for iodobenzoic acids. It relies on the fact that the ammonium salt of the acid is water-soluble, while neutral organic impurities (tars, bis-iodinated byproducts) are not.

Protocol:

-

Suspend the crude, filtered solid in hot water (80°C).

-

Slowly add Ammonium Hydroxide (

) until the pH reaches 8-9.-

Note: Because of the heptyl chain, the salt may be soapy. If it does not dissolve, add 10-20% Ethanol to the aqueous mixture.

-

-

Filtration (Hot): Add activated carbon (1 wt%), stir for 30 mins, and filter hot. This removes colored impurities and tars.

-

Precipitation: Acidify the clear filtrate with Conc. HCl to pH 1-2. The pure 4-heptyl-3-iodobenzoic acid will precipitate as a white solid.

Troubleshooting Guide: Purification

| Symptom | Probable Cause | Corrective Action |

| Product won't dissolve in Ammonia | Hydrophobicity of the heptyl chain is too high for pure water. | Add Ethanol or Methanol (up to 20% v/v) as a co-solvent to assist solubility of the ammonium salt. |

| Product is pink/purple after drying | Trapped free iodine in the crystal lattice. | Wash the wet filter cake with a dilute 5% Sodium Thiosulfate solution before the final water wash. |

| Low Yield after Acidification | Product is forming a stable emulsion/micelle due to the surfactant-like nature of the molecule. | Heat the acidified slurry to 60°C to break the emulsion (Ostwald ripening), then cool slowly to 10°C to grow filterable crystals. |

Part 3: Visualization of Workflows

Reaction Logic & Control Flow

The following diagram illustrates the critical decision pathways during the reaction and workup phases.

Caption: Logic flow for the oxidative iodination process, highlighting the critical HPLC checkpoint and purification strategy.

Part 4: Safety & Scale-Up Considerations (FAQs)

Q: Why can't we just use N-Iodosuccinimide (NIS)? It’s easier to handle in the lab. A: While NIS is excellent for gram-scale synthesis, it is poor for kilogram-scale production due to:

-

Cost: NIS is significantly more expensive per mole of active iodine than elemental

. -

Atom Economy: NIS produces succinimide as a byproduct, which must be removed, adding mass to the waste stream. The

method produces only water (with

Q: What materials of construction (MOC) are required for the reactor? A: Iodine and HI (generated transiently) are highly corrosive to stainless steel (SS304/316).

-

Required: Glass-lined reactors (GLR) or Hastelloy.

-

Avoid: Standard stainless steel, which will suffer pitting corrosion.

Q: How do we handle the waste stream? A: The mother liquor contains acetic acid, sulfuric acid, and inorganic iodides.

-

Neutralization: The stream must be neutralized with caustic soda.

-

Iodine Recovery: If the scale is very large (>100kg), the iodide-rich waste stream can be treated with chlorine gas or peroxide to precipitate solid iodine for recycling, significantly reducing costs [1].

References

-

Organic Syntheses , Coll.[2] Vol. 2, p. 349 (1943); Vol. 10, p. 349 (1930). m-Iodobenzoic Acid.[2] (Standard reference for ammonium salt purification of iodobenzoic acids). Link

-

GuideChem , Synthesis of 3-Iodo-4-methylbenzoic acid. (Analogous procedure for alkyl-substituted benzoic acids). Link

-

National Institutes of Health (NIH) , An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (Atom economy principles for iodination). Link

-

NJ.gov Hazardous Substance Fact Sheet , Iodine Safety and Handling. (Safety protocols for large-scale iodine handling). Link

Sources

Technical Support Guide: Optimizing Catalyst Loading for 4-Heptyl-3-iodobenzoic Acid

Introduction: The Substrate Challenge

You are working with 4-Heptyl-3-iodobenzoic acid , a molecule that presents a specific "Push-Pull-Block" challenge in catalysis:

-

The Handle (Iodine at C3): While aryl iodides are generally highly reactive, the position is critical.

-

The Block (Heptyl at C4): The 7-carbon alkyl chain at the ortho position creates significant steric hindrance, retarding the oxidative addition step and complicating transmetallation.

-

The Interference (Carboxylic Acid at C1): The free acid can protonate reactive intermediates, poison basic ligands, or form amphiphilic "soaps" that cause emulsions, hampering phase transfer.

This guide moves beyond generic "Suzuki recipes" to provide a precision optimization protocol for this specific lipophilic, sterically hindered substrate.

Module 1: Catalyst System Selection (FAQs)

Q: I am seeing low conversion (<40%) with standard Pd(PPh3)4. Why?

A: Pd(PPh3)4 is often insufficient for ortho-substituted aryl iodides, especially with a bulky heptyl chain.

-

The Cause: The linear heptyl chain creates a "steric wall" that destabilizes the square-planar Pd(II) intermediate when using simple triphenylphosphine ligands.

-

The Fix: Switch to Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines) . These ligands promote oxidative addition for sterically encumbered substrates.

-

Recommendation: Use Pd(OAc)2 + SPhos or Pd(OAc)2 + XPhos .

-

Ratio: Maintain a Ligand:Metal (L:M) ratio of 2:1 to ensure active species stability.

-

Q: Should I protect the carboxylic acid before coupling?

A: Yes, if possible.

-

Reasoning: The free acid consumes 1 equivalent of base immediately to form the benzoate. This benzoate anion can coordinate to Palladium, forming unreactive "ate" complexes. Furthermore, the 4-heptyl-3-iodobenzoate salt acts as a surfactant (hydrophobic tail + hydrophilic head), leading to stable emulsions that ruin kinetics.

-

Protocol: Convert to the Methyl Ester or tert-Butyl Ester prior to coupling. If you must run the free acid, use 3.5 equivalents of base (e.g., K3PO4) and a biphasic solvent system (e.g., Toluene/Water) to keep the salt in the aqueous phase and the catalyst in the organic phase.

Module 2: Optimization of Loading (Step-by-Step)

Do not default to 5 mol%. For aryl iodides, this is often wasteful. Follow this Titration Protocol to determine the Minimum Effective Loading (MEL).

Protocol: The "Decade Down" Screening

Run parallel micro-reactions (20 mg scale) at three loading tiers.

| Tier | Pd Loading | Ligand (SPhos) | Temp | Time | Expected Outcome |

| A (High) | 2.0 mol% | 4.0 mol% | 80°C | 2 h | Full Conversion (Baseline) |

| B (Mid) | 0.5 mol% | 1.0 mol% | 80°C | 4 h | >90% Conversion (Target) |

| C (Low) | 0.05 mol% | 0.1 mol% | 100°C | 12 h | Partial Conversion (Limit Test) |

Analysis:

-

If Tier B succeeds, adopt 0.5 mol% as your process standard.

-

If Tier B fails, check for Oxygen Poisoning . Low-loading reactions are hypersensitive to O2. Ensure rigorous sparging (Argon bubbling) for 15 minutes.

Visualization: Optimization Logic Flow

Caption: Logic flow for selecting ligand class and titrating catalyst loading.

Module 3: Troubleshooting Specific Issues

Q: The reaction turns black immediately upon heating. Is this bad?

A: Yes, this is "Pd Black" formation.

-

Diagnosis: The active Pd(0) species is aggregating into inactive metal nanoparticles before it can enter the catalytic cycle. This indicates your catalyst is unstable or the oxidative addition is too slow.

-

Fix 1 (Stabilization): Increase the Ligand:Metal ratio to 3:1 or 4:1 . Excess ligand stabilizes the Pd(0) species.

-

Fix 2 (Source): Switch from Pd(OAc)2 (which requires reduction) to a pre-formed precatalyst like XPhos Pd G3 . This releases the active species at a controlled rate.

Q: I see a large "Homocoupling" peak (Biaryl formation) in HPLC.

A: Homocoupling of the boronic acid is competing with your cross-coupling.

-

Mechanism: This often happens when the oxidative addition to the hindered 4-heptyl-3-iodobenzoic acid is slow. The catalyst sits idle and consumes the boronic acid instead.

-

Solution:

-

Slow Addition: Add the boronic acid/ester dropwise over 1 hour.

-

Solvent Switch: Use 1,4-Dioxane/Water (4:1) . The water suppresses homocoupling by facilitating the proper transmetallation pathway.

-

Module 4: Post-Reaction Purification (Metal Removal)

For drug development, residual Pd must be <10 ppm. The lipophilic heptyl chain makes the product "sticky" to Pd.

Protocol: Thiol Scavenging

-

After reaction completion, dilute the mixture with Ethyl Acetate .

-

Add SiliaMetS® Thiol or MP-TMT resin (0.5 eq relative to initial Pd mass).

-

Stir at 50°C for 1 hour .

-

Filter through a 0.45 µm pad.

-

Verification: The filtrate should be colorless. A yellow tint indicates residual Pd-Ligand complex.

Data: Scavenger Efficiency Table

| Scavenger Type | Functional Group | Efficiency (Pd Removal) | Best for Solvent |

| SiliaMetS® Thiol | -SH (Thiol) | High (>95%) | Toluene, EtOAc |

| SiliaMetS® DMT | Dimercaptotriazine | Very High (>99%) | MeOH, THF |

| Activated Carbon | N/A | Low-Moderate (60-80%) | Universal |

| Celite | SiO2 | Low (<20%) | Physical filtration only |

References

-

Catalyst Selection for Steric Hindrance

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

-

-

Optimization of Aryl Iodide Coupling

-

Metal Removal Strategies

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

-

-

Ortho-Substituent Effects

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

-

Sources

Validation & Comparative

Comparing the reactivity of 4-Heptyl-3-iodobenzoic acid to other iodobenzoic acids

An In-Depth Guide to the Comparative Reactivity of 4-Heptyl-3-iodobenzoic Acid in Cross-Coupling Reactions

In the landscape of synthetic organic chemistry and drug development, the functionalization of aromatic rings remains a cornerstone of molecular design. Aryl halides, particularly iodoaromatics, are pivotal precursors in this endeavor, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive analysis of the reactivity of 4-Heptyl-3-iodobenzoic acid, a bespoke building block, in comparison to other structurally relevant iodobenzoic acids. Our focus will be on palladium-catalyzed cross-coupling reactions, the workhorses of modern medicinal chemistry, to provide a framework for predicting and understanding its synthetic utility.

Introduction: The Role of Substituted Iodobenzoic Acids in Synthesis

Iodobenzoic acids are a class of bifunctional molecules that are invaluable in the synthesis of complex organic scaffolds. The iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions, while the carboxylic acid moiety provides a handle for further derivatization, such as amidation, or can act as a key pharmacophoric feature. The specific substitution pattern on the aromatic ring, however, can profoundly influence the reactivity of the carbon-iodine (C-I) bond. In this guide, we will dissect the factors governing the reactivity of 4-Heptyl-3-iodobenzoic acid, a molecule with a unique combination of an electron-donating alkyl group and an electron-withdrawing carboxyl group.

Theoretical Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of an aryl iodide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-I bond. The rate of this step is highly sensitive to the electronic and steric environment of the aryl halide.

2.1. Electronic Effects:

The electron density at the carbon atom bearing the iodine is a critical determinant of reactivity.

-

Electron-Withdrawing Groups (EWGs): Groups like the carboxylic acid (-COOH) decrease the electron density on the aromatic ring through inductive and resonance effects. This makes the carbon of the C-I bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Therefore, EWGs generally accelerate the rate of cross-coupling reactions.

-

Electron-Donating Groups (EDGs): Alkyl groups, such as the heptyl (-C7H15) group, are electron-donating through an inductive effect. They increase the electron density on the aromatic ring, making the carbon of the C-I bond less electrophilic and thus slowing down the oxidative addition step.

In the case of 4-Heptyl-3-iodobenzoic acid, we have a fascinating interplay of these opposing effects. The carboxylic acid at the 1-position and the heptyl group at the 4-position exert their electronic influence on the iodine at the 3-position. To a first approximation, the deactivating effect of the electron-donating heptyl group will be partially counteracted by the activating effect of the electron-withdrawing carboxylic acid group.

2.2. Steric Effects:

The steric hindrance around the C-I bond can also significantly impact the rate of oxidative addition. Bulky substituents ortho to the iodine can impede the approach of the palladium catalyst, thereby slowing down the reaction. In 4-Heptyl-3-iodobenzoic acid, the heptyl group is in the meta-position relative to the iodine, and the carboxylic acid group is also meta. Therefore, the direct steric hindrance on the C-I bond is expected to be minimal. However, the overall size and conformation of the molecule can influence its solubility and interaction with the catalyst in the reaction medium.

A Proposed Experimental Framework for Reactivity Comparison

To empirically determine the relative reactivity of 4-Heptyl-3-iodobenzoic acid, a standardized set of experiments is required. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this purpose due to its broad functional group tolerance and well-understood mechanism.

3.1. Experimental Design:

A series of parallel reactions should be set up to compare the reaction rates of 4-Heptyl-3-iodobenzoic acid with a selection of other iodobenzoic acids under identical conditions. The progress of each reaction can be monitored by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by measuring the consumption of the starting material or the formation of the product over time.

3.2. Model Reaction: Suzuki-Miyaura Cross-Coupling

The following general protocol can be employed:

-

Reactants:

-

Aryl Iodide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2 mol%)

-

Base (e.g., K2CO3, 2.0 mmol)

-

Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)

-

-

Procedure:

-

To a reaction vessel, add the aryl iodide, phenylboronic acid, palladium catalyst, and base.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a constant temperature (e.g., 80 °C).

-

Take aliquots from the reaction mixture at regular intervals (e.g., every 15 minutes) and quench with a suitable solvent.

-

Analyze the aliquots to determine the reaction conversion.

-

Diagram 1: Experimental Workflow for Reactivity Comparison

Caption: A generalized workflow for the kinetic analysis of Suzuki-Miyaura cross-coupling reactions.

Predicted Reactivity Profile and Comparative Data

Based on the principles of physical organic chemistry, we can predict the relative reactivity of 4-Heptyl-3-iodobenzoic acid compared to other iodobenzoic acids.

| Aryl Iodide | Key Substituents | Predicted Relative Reactivity | Rationale |

| 3-Iodobenzoic Acid | -COOH (EWG) | High | The strongly electron-withdrawing carboxylic acid group enhances the electrophilicity of the C-I bond, accelerating oxidative addition. |

| 4-Iodobenzoic Acid | -COOH (EWG) | High | Similar to 3-iodobenzoic acid, the electron-withdrawing nature of the carboxyl group promotes reactivity. |

| 4-Heptyl-3-iodobenzoic acid | -C7H15 (EDG), -COOH (EWG) | Intermediate | The electron-donating heptyl group partially deactivates the ring, counteracting the activating effect of the carboxylic acid. The net effect is a reactivity lower than 3-iodobenzoic acid but likely higher than 3-iodoanisole (which has a stronger EDG). |

| 3-Iodoanisole | -OCH3 (strong EDG) | Low | The strongly electron-donating methoxy group significantly increases the electron density on the ring, retarding the rate of oxidative addition. |

| Iodobenzene | (No substituents) | Baseline | Provides a benchmark for the effect of substituents. |

Diagram 2: Factors Influencing Reactivity of 4-Heptyl-3-iodobenzoic Acid

Caption: A diagram illustrating the opposing electronic effects on the reactivity of 4-Heptyl-3-iodobenzoic acid.

Conclusion and Outlook

4-Heptyl-3-iodobenzoic acid presents a nuanced reactivity profile due to the presence of both an electron-donating and an electron-withdrawing group. Our analysis predicts an intermediate level of reactivity in palladium-catalyzed cross-coupling reactions, making it a viable and tunable building block for organic synthesis. The experimental framework provided in this guide offers a robust method for empirically validating these predictions and for optimizing reaction conditions. As the demand for structurally diverse and complex molecules continues to grow in the pharmaceutical and materials science industries, a deep understanding of the reactivity of such bespoke building blocks is paramount for the efficient and rational design of synthetic routes.

References

-

Principles of Palladium-Catalyzed Cross-Coupling Reactions: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

-

Electronic Effects in Organic Chemistry: Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91 (2), 165–195. [Link]

-

Mechanism of Oxidative Addition in Cross-Coupling: Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]

-

Steric Effects in Cross-Coupling Reactions: Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]

A Comparative Analysis of the Biological Activity of 4-Heptyl-3-iodobenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of 4-Heptyl-3-iodobenzoic acid derivatives. While direct experimental data on this specific series is emerging, this analysis synthesizes findings from closely related iodobenzoic acid and other substituted benzoic acid analogs to provide actionable insights for researchers, scientists, and drug development professionals.

The strategic incorporation of a heptyl group at the 4-position and an iodine atom at the 3-position of the benzoic acid ring is a deliberate design choice. The long alkyl chain is intended to enhance lipophilicity, potentially improving membrane permeability, while the halogen atom can modulate the electronic properties of the molecule and participate in halogen bonding, a significant interaction in ligand-protein binding.[3][4] This guide will explore the impact of further derivatization of the carboxylic acid group on the overall biological activity profile.

Comparative Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance.[5] Benzoic acid derivatives have long been investigated for their antibacterial properties.[6][7] In this section, we compare the potential antimicrobial activity of ester and amide derivatives of 4-Heptyl-3-iodobenzoic acid, drawing parallels from studies on analogous compounds.

Table 1: Comparative Antimicrobial Activity of Representative Benzoic Acid Derivatives

| Compound Class | Representative Derivative | Test Organism (Gram +) | Test Organism (Gram -) | MIC (µg/mL) | Reference |

| Iodobenzoic Acid Hydrazones | N'-(4-hydroxy-3-methoxybenzylidene)-3-iodobenzohydrazide | Staphylococcus aureus | Escherichia coli | 62.5 | [5] |

| N'-(4-chlorobenzylidene)-4-iodobenzohydrazide | Bacillus subtilis | Pseudomonas aeruginosa | 125 | [5] | |

| Aminobenzoic Acid Esters | Ethyl 4-aminobenzoate | Staphylococcus aureus | Escherichia coli | >256 | [2] |

| Octyl 4-aminobenzoate | Staphylococcus aureus | Escherichia coli | 64 | [2] |

The data from related compounds suggests that derivatization of the carboxylic acid can significantly impact antimicrobial potency. For instance, the conversion of iodobenzoic acids to their hydrazone derivatives has been shown to yield compounds with notable activity against both Gram-positive and Gram-negative bacteria.[5] The structure-activity relationship (SAR) indicates that the nature of the substituent on the benzylidene moiety of the hydrazone plays a crucial role in determining the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain, a fundamental assay in antimicrobial drug discovery.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-